Honokiol

Vue d'ensemble

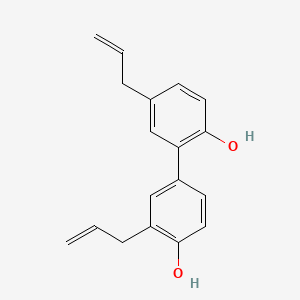

Description

Honokiol is a neolignan biphenol compound found in the bark, seed cones, and leaves of trees belonging to the genus Magnolia . It has been used in traditional Asian medicine for centuries to treat various ailments. This compound is known for its potential therapeutic properties, including anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Honokiol can be synthesized through several methods. One common approach involves the reaction of this compound with glycerol in pyridine at 25°C for eight hours . Another method includes the preparation of this compound nanosuspensions using Kolliphor®P407 as a stabilizer through a melting method combined with high-pressure homogenization . Additionally, this compound can be isolated and purified from Magnolia plant extracts using high-capacity high-speed counter-current chromatography .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Magnolia bark, followed by purification processes such as high-performance liquid chromatography (HPLC) or flash chromatography over silica . These methods ensure the isolation of this compound with high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Honokiol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can be hydroxylated and selectively acylated using specific reagents . It also undergoes sulfation and glucuronidation in the human liver, leading to rapid excretion .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various hydroxylated, acylated, and glucuronidated derivatives of this compound .

Applications De Recherche Scientifique

Anticancer Properties

Honokiol as an Antitumor Agent

This compound exhibits potent anticancer effects, making it a focal point in cancer research. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms:

- Mechanisms of Action :

- Inhibition of angiogenesis by blocking VEGF-VEGFR2 interactions.

- Induction of apoptosis via modulation of p53 and MAPK pathways.

- Enhancement of chemotherapeutic efficacy by reversing drug resistance mechanisms.

Case Study: Glioblastoma Multiforme

A notable case study reported the use of liposomal this compound in a patient with recurrent glioblastoma. The patient achieved an overall survival of 15 months, significantly exceeding the average survival time for similar cases treated with conventional therapies. Importantly, no severe side effects were noted during treatment, indicating this compound's potential as a safe adjunct therapy in challenging cancer scenarios .

Neurological Applications

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and epilepsy:

- Mechanisms :

- Reduction of oxidative stress and inflammatory responses.

- Preservation of cholinergic neurons and enhancement of cognitive function in animal models.

Research indicates that this compound can inhibit β-amyloid-induced neuronal death, suggesting its potential utility in treating Alzheimer's disease .

Case Studies on Epilepsy

In animal models, this compound has been shown to increase seizure thresholds and exhibit protective effects against excitotoxicity, indicating its possible role as an anticonvulsant agent .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Recent studies have highlighted this compound's strong antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci:

- Minimum Inhibitory Concentrations (MIC) :

- S. aureus: MIC of 4 μg/mL.

- E. faecalis: MIC of 8 μg/mL.

This compound's antibacterial activity is significantly more potent than traditional antibiotics like methicillin, making it a candidate for treating resistant infections .

Anti-inflammatory Properties

This compound exhibits systemic anti-inflammatory effects through several pathways:

- Mechanisms :

- Inhibition of pro-inflammatory cytokines.

- Modulation of immune cell activity.

These properties suggest its potential for treating conditions characterized by chronic inflammation, such as arthritis and metabolic disorders .

Summary Table: Key Applications of this compound

Mécanisme D'action

Honokiol exerts its effects through multiple molecular targets and pathways. It can inhibit the activation of nuclear factor kappa B (NF-κB) by suppressing Akt and activating inhibitor kinase, leading to the degradation of IκBα . This compound also modulates the expression of various cytokines and enzymes involved in inflammation and apoptosis . Additionally, it can cross the blood-brain barrier, making it effective in neurotherapeutic applications .

Comparaison Avec Des Composés Similaires

Honokiol is often compared with magnolol, another neolignan biphenol found in Magnolia species. While both compounds share similar chemical structures, they exhibit different physicochemical and stability properties . Magnolol shows higher solubility at alkaline pH values, whereas this compound is more stable at acidic pH values . Other similar compounds include 4-O-methylthis compound and obovatol, which also possess therapeutic properties but differ in their specific biological activities .

This compound’s unique ability to cross the blood-brain barrier and its broad range of pharmacological effects make it a valuable compound for further research and development in various scientific fields.

Activité Biologique

Honokiol, a biphenolic compound derived from the bark of Magnolia officinalis, has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antitumor, neuroprotective, and antimicrobial effects. The following sections summarize key research findings, case studies, and relevant data.

- Chemical Name: 5,3'-Diallyl-2,4'-dihydroxybiphenyl

- Molecular Formula: C₁₈H₁₈O₂

- Purity: ≥98%

This compound exhibits its biological effects through various mechanisms:

- Anti-inflammatory Activity : this compound inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has been shown to scavenge free radicals and inhibit inflammatory responses in various models .

- Antioxidant Effects : The compound scavenges superoxide and peroxyl radicals, contributing to its protective effects against oxidative stress .

- Antitumor Properties : this compound induces cell cycle arrest at G0/G1 and G2/M phases and promotes apoptosis in cancer cells by regulating cyclin-dependent kinases (CDKs) and cyclins. It also suppresses cell migration and invasion by inhibiting matrix metalloproteinases (MMPs) and angiogenesis through downregulation of VEGF .

- Neuroprotective Effects : Research indicates that this compound can modulate GABA receptors and block NMDA receptors, which are critical in pain management and neuroprotection. It has shown potential in reducing amyloid-beta levels in Alzheimer's disease models by enhancing mitochondrial function and antioxidant responses .

- Antimicrobial Activity : this compound has demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus by inhibiting FtsZ GTPase activity, a crucial protein for bacterial cell division .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cancer Treatment : A study on human urothelial carcinoma (UCC) cells revealed that this compound not only inhibited cell proliferation but also enhanced the efficacy of 5-fluorouracil (5-FU), a common chemotherapeutic agent. The combination treatment resulted in significant tumor growth inhibition .

- Neuroprotection : In a model using Chinese Hamster Ovary (CHO) cells with APP mutations related to Alzheimer's disease, this compound treatment led to reduced levels of amyloid-beta peptides while enhancing mitochondrial function through SIRT3 activation .

- Antimicrobial Efficacy : An investigation into the antibacterial properties of this compound demonstrated dose-dependent inhibition of S. aureus, indicating its potential as an alternative antimicrobial agent .

Propriétés

IUPAC Name |

2-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYXIJYOAGAUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188845 | |

| Record name | Honokiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35354-74-6, 947686-05-7 | |

| Record name | Honokiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35354-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Honokiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035354746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Honokiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Honokiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-2,4'-diol, 3',5-di-2-propen-1-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 5,5'-Diallyl-2,2'-Dihydroxybiphenyl (ca. 50%) and 3,5'-Diallyl-4,2'-Dihydroxybiphenyl (ca. 50%) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HONOKIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11513CCO0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.